N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C28H33N3O2S and its molecular weight is 475.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Sulfonamide derivatives, including those with indole and tetraline structures, play a significant role in medicinal chemistry due to their diverse biological activities. For instance, Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole with potential biological activities such as para-amino benzoic acid antagonist and glutamyl endopeptidase II inhibitor, among others, showcasing the versatile applications of sulfonamide compounds in developing biologically active molecules (Avdeenko, Konovalova, & Yakymenko, 2020).
Binding Studies
Research by Jun et al. (1971) utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This study demonstrates the importance of sulfonamide derivatives in developing sensitive, rapid methods for studying protein-ligand interactions, which are crucial in understanding drug efficacy and metabolism (Jun, Mayer, Himel, & Luzzi, 1971).
Inhibition Studies
Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines, evaluating their inhibitory effects on human carbonic anhydrase isozymes. The study illustrates how specific sulfonamide derivatives can target enzyme activity, offering insights into designing inhibitors for therapeutic applications (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin, & Supuran, 2014).
Fluorescence and Molecular Probes
Diwu et al. (1997) developed 2,5‐Diphenyloxazoles with a dimethylamino group and a sulfonyl group as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes for biological studies, highlighting the role of sulfonamide derivatives in creating advanced tools for research in biochemistry and cell biology (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2S/c1-30(2)25-14-11-23(12-15-25)28(31-18-17-22-8-5-6-10-27(22)31)20-29-34(32,33)26-16-13-21-7-3-4-9-24(21)19-26/h5-6,8,10-16,19,28-29H,3-4,7,9,17-18,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMNWYCNJDXRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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